4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18304815
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N2O2S |
|---|---|
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |
| Standard InChI Key | AKLSCLDDRYOIHL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NSN=C1C(=O)O |
Introduction
Structural and Chemical Properties
The molecular architecture of 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid combines a sulfur- and nitrogen-containing heterocycle with functional groups that enhance its reactivity and potential bioactivity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |
| Canonical SMILES | CCC1=NSN=C1C(=O)O |
| InChI Key | AKLSCLDDRYOIHL-UHFFFAOYSA-N |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation. The ethyl substituent at position 4 introduces steric bulk, potentially influencing binding affinity in biological systems .
Synthesis and Derivatization
| Step | Conditions | Yield |
|---|---|---|
| Precursor Synthesis | Hydrazine + sulfur-containing reagents | ~60% |
| Decarboxylation | 175–200°C, solvent-free | 58% |
Challenges in Synthesis
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Regioselectivity: Ensuring ethyl group placement at the 4-position requires precise control over reaction conditions.
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Purification: Sublimation or recrystallization from solvents like nitro methane is often necessary to isolate the pure product .
Structure-Activity Relationships (SAR)
Key SAR insights from related thiadiazoles include:
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Electron-Withdrawing Groups: Carboxylic acids at position 3 increase electrophilicity, enhancing interactions with biological targets.
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Alkyl Substituents: Ethyl groups improve lipophilicity (LogP: +0.3 vs. methyl), potentially boosting blood-brain barrier penetration .
Future Research Directions
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Biological Screening: Systematic evaluation of anticancer and antibacterial potency in vitro and in vivo.
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Analog Synthesis: Introducing halogens or aryl groups at position 4 to modulate electronic and steric properties.
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Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.
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